Ampiroxicam

Description

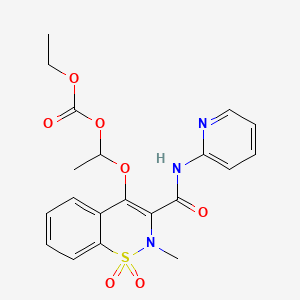

prodrug of piroxicam; structure given in first source

Properties

IUPAC Name |

ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWBKACGXCGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046474 | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99464-64-9 | |

| Record name | Ampiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampiroxicam [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampiroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ampiroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampiroxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Ampiroxicam: An In-depth Analysis of its Conversion to Piroxicam and Subsequent COX-2 Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the mechanism of action of ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID). A crucial aspect of this compound's pharmacology is its nature as a prodrug, which is completely metabolized to its active form, piroxicam (B610120).[1][2][3][4] Consequently, the anti-inflammatory and analgesic effects of this compound are attributable to the activity of piroxicam.[2][3] This document will first elucidate the conversion of this compound to piroxicam and then delve into the detailed mechanism by which piroxicam inhibits the cyclooxygenase-2 (COX-2) enzyme.

This compound as a Prodrug

This compound is designed as a prodrug to improve its gastrointestinal tolerability compared to its active metabolite, piroxicam.[4][5] In its native form, this compound does not exhibit significant inhibitory activity against prostaglandin (B15479496) synthesis in vitro.[2][3] Following oral administration, this compound is absorbed and undergoes rapid and extensive conversion to piroxicam in the body.[2][4][5][6] The bioavailability of piroxicam from this compound is high, with conversion rates of approximately 100% in humans, 90% in rats, 70% in dogs, and 50% in monkeys.[2][7]

The metabolic conversion of this compound to piroxicam is a critical step for its pharmacological activity. This process is depicted in the workflow below.

Figure 1: Workflow of this compound Prodrug Conversion.

Mechanism of Action of Piroxicam on COX-2

Piroxicam, the active metabolite of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][8][9][10] Piroxicam is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[6] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of the adverse effects, particularly gastrointestinal issues.

The Prostaglandin Synthesis Pathway and Piroxicam's Point of Intervention

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various prostaglandins (B1171923) and thromboxanes involved in inflammation, pain, fever, and platelet aggregation. Piroxicam binds to the active site of the COX enzymes, preventing arachidonic acid from accessing the catalytic site and thereby blocking the production of prostaglandins.

The signaling pathway illustrating this process is detailed below.

Figure 2: Piroxicam's Inhibition of the COX-2 Pathway.

Binding of Piroxicam to the COX-2 Active Site

Molecular docking studies have elucidated the binding mode of piroxicam within the active sites of both COX-1 and COX-2.[1] In COX-2, piroxicam forms a hydrogen bond between its benzothiazine moiety and the hydroxyl group of Tyr355.[1] Additionally, a hydrogen bond is formed between the side chain of Arg120 and the benzothiazine group of piroxicam.[1] The interaction with Arg120 is considered a key determinant for the selective inhibition of COX-2 by some NSAIDs.[1] Although piroxicam is non-selective, this interaction contributes to its binding to COX-2. The keto-enol tautomerism of the oxicam class of NSAIDs, including piroxicam, is a crucial physicochemical property for enzyme inhibition, allowing for hydrogen bonding with key residues like Ser530, Tyr385, Arg120, and Tyr355.[3]

Quantitative Data on Piroxicam's COX Inhibition

The inhibitory potency of piroxicam against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 values can vary depending on the experimental system used.

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Human Monocytes | 47[11] | 25[11] | 1.88 |

| Microsomal Assay | Not specified | >89[12] | Not applicable |

| Canine Whole Blood Assay | COX-1 selective (ratio <1) initially, shifting to near neutrality at higher concentrations.[13][14] | COX-2 selective (ratio >1) initially, shifting to near neutrality at higher concentrations.[13][14] | Varies with concentration |

Experimental Protocols

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely accepted method for determining the COX selectivity of NSAIDs in a physiologically relevant environment.[15][16]

Objective: To determine the IC50 of a test compound (e.g., piroxicam) for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).[17]

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

-

Coagulation is initiated (e.g., by allowing the blood to clot at 37°C for 1 hour), which stimulates platelets to produce thromboxane (B8750289) A2 (TXA2) via COX-1 activity.[13]

-

The reaction is stopped, and the plasma or serum is collected.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.[13][17]

-

The IC50 for COX-1 is calculated as the concentration of the drug that causes a 50% reduction in TXB2 production.

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are incubated with a COX-1 selective inhibitor (e.g., aspirin) to block any contribution from COX-1.[17]

-

COX-2 is induced in monocytes by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), and incubated for a specified period (e.g., 18-24 hours).[13][15][17]

-

The test compound at various concentrations is added along with the LPS.

-

The plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by ELISA.[13][15]

-

The IC50 for COX-2 is calculated as the concentration of the drug that causes a 50% reduction in PGE2 production.

-

The workflow for this experimental protocol is outlined below.

Figure 3: Experimental Workflow for Whole Blood COX Inhibition Assays.

Conclusion

This compound functions as a prodrug, with its therapeutic effects being mediated by its active metabolite, piroxicam. Piroxicam is a non-selective inhibitor of COX-1 and COX-2, acting by blocking the conversion of arachidonic acid to prostaglandins. The interaction of piroxicam with key amino acid residues in the COX-2 active site, such as Tyr355 and Arg120, is fundamental to its inhibitory activity. Quantitative analysis of its inhibitory potency reveals a non-selective profile, with IC50 values for both isoenzymes being in a similar range, although the exact values are dependent on the specific experimental conditions. The in vitro human whole blood assay provides a robust method for characterizing the COX inhibitory profile of compounds like piroxicam in a physiologically relevant setting. A comprehensive understanding of this mechanism is essential for the rational use and future development of related anti-inflammatory agents.

References

- 1. The relevance of piroxicam for the prevention and treatment of nonmelanoma skin cancer and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piroxicam? [synapse.patsnap.com]

- 7. Synthesis of prostaglandin E2 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijirt.org [ijirt.org]

- 9. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Piroxicam olamine | COX | 85056-47-9 | Invivochem [invivochem.com]

- 12. researchgate.net [researchgate.net]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajmc.com [ajmc.com]

- 16. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Novel Prodrug Approach for Piroxicam Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used in the management of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.[1][2] However, its therapeutic efficacy is often hampered by severe gastrointestinal side effects, including dyspepsia, ulceration, and bleeding.[3][4] These adverse effects are primarily attributed to the direct contact of the drug's acidic enolic hydroxyl group with the gastric mucosa and the systemic inhibition of cytoprotective prostaglandins.[3][5] To mitigate these issues and enhance the therapeutic profile of Piroxicam, various prodrug strategies have been developed. This technical guide provides an in-depth overview of novel prodrug approaches for Piroxicam delivery, focusing on chemical synthesis, experimental evaluation, and quantitative outcomes. The primary goal of these strategies is to temporarily mask the enolic hydroxyl group, thereby reducing local gastric irritation, and to potentially achieve synergistic therapeutic effects.[5][6][7]

Mutual Prodrugs of Piroxicam with Other NSAIDs

A prominent strategy involves the synthesis of mutual prodrugs by conjugating Piroxicam with other NSAIDs such as aceclofenac, ibuprofen, mefenamic acid, and naproxen.[5][6][7] This approach aims to not only mask the ulcerogenic group of Piroxicam but also to leverage the therapeutic benefits of the tethered NSAID, potentially leading to a synergistic anti-inflammatory effect.[5][6][7]

Synthesis and Chemical Characterization

The synthesis of these mutual prodrugs typically involves a two-step process. First, the carboxylic acid group of the promoiety NSAID is converted to a more reactive acid chloride. This is commonly achieved by reacting the NSAID with thionyl chloride.[5] Subsequently, the resulting acid chloride is coupled with Piroxicam via its enolic hydroxyl group to form an ester linkage.[6][7]

Experimental Protocol: Synthesis of Piroxicam-NSAID Mutual Prodrugs

-

Chlorination of NSAID: The selected NSAID (e.g., aceclofenac, ibuprofen) is dissolved in a suitable solvent like dichloromethane (B109758). Thionyl chloride is added dropwise to the solution, and the mixture is refluxed until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield the NSAID acid chloride.[5]

-

Coupling with Piroxicam: Piroxicam is dissolved in a mixture of chloroform (B151607) and triethylamine.[5] The previously synthesized NSAID acid chloride is then added to this solution. The reaction mixture is stirred at room temperature for a specified period.

-

Purification: The resulting product is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a wash with sodium hydroxide (B78521) to remove unreacted Piroxicam.[8] The organic layer is dried, and the solvent is evaporated. The crude product is then recrystallized from a suitable solvent like n-hexane to obtain the purified mutual prodrug.[8]

In Vitro Hydrolysis Studies

The stability of the prodrugs is a critical factor, as they must remain intact in the acidic environment of the stomach to prevent local irritation and then undergo hydrolysis in the more alkaline conditions of the intestine to release the active drugs. Hydrolysis studies are typically performed at different pH values (e.g., acidic, neutral, and alkaline) using phosphate (B84403) buffers.[6][7] These studies have consistently shown that the ester-linked mutual prodrugs of Piroxicam are stable at acidic and neutral pH but are susceptible to hydrolysis at alkaline pH, which is a desirable characteristic for a gastro-sparing prodrug.[5][6][7] The hydrolysis kinetics generally follow a first-order reaction.[5]

Pharmacological Evaluation

The efficacy and gastrointestinal safety of the synthesized prodrugs are evaluated through various in vivo models.

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to assess anti-inflammatory potential. The percentage of edema inhibition is measured over several hours.

Ulcerogenicity: The ulcer index is determined to quantify the extent of gastric damage. This involves oral administration of the test compounds to rats, followed by macroscopic and microscopic examination of the stomach lining for lesions.

Ester Prodrugs of Piroxicam

Another successful approach is the synthesis of ester prodrugs by masking the enolic hydroxyl group of Piroxicam with various acids, such as acetic acid, benzoic acid, p-toluic acid, m-toluic acid, and cinnamic acid.[3][7][8]

Synthesis of Ester Prodrugs

The synthesis of these ester congeners is often facilitated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM).[8][9]

Experimental Protocol: Synthesis of Piroxicam Ester Prodrugs using DCC

-

Reaction Setup: Piroxicam and the selected carboxylic acid are dissolved in dichloromethane.

-

Coupling Reaction: N,N'-dicyclohexylcarbodiimide (DCC), also dissolved in dichloromethane, is added to the reaction mixture. The reaction is stirred for a designated time at room temperature.

-

Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a sodium bicarbonate solution and sodium hydroxide solution to remove unreacted acid and Piroxicam, respectively. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is recrystallized to yield the pure ester prodrug.[8]

Pharmacological Evaluation of Ester Prodrugs

Similar to the mutual prodrugs, these ester derivatives have demonstrated improved anti-inflammatory activity and significantly reduced ulcerogenicity compared to the parent Piroxicam.[3][8]

| Prodrug Moiety | Anti-inflammatory Activity (% inhibition of paw edema at 6h) | Ulcer Index |

| Piroxicam (Parent Drug) | 56%[3][8] | 2.67[7][8] |

| Cinnamic Acid | 75%[3] | 0.67[7][8] |

The data clearly indicates that the cinnamic acid ester prodrug of Piroxicam exhibits superior anti-inflammatory potential and a markedly lower risk of inducing gastric ulcers.[3][7][8] This is attributed to the successful masking of the enolic hydroxyl group, which prevents direct contact with the gastric mucosa.[3]

Other Novel Delivery Approaches

While prodrug formation is a primary strategy, other innovative approaches are being explored to enhance Piroxicam's delivery and safety profile.

-

Ampiroxicam: This is a well-known ether carbonate prodrug of Piroxicam.[7] It is completely converted to Piroxicam after oral administration.[10] While it doesn't possess in vitro prostaglandin (B15479496) synthesis inhibitory activity, it shows comparable in vivo potency to Piroxicam in chronic inflammation models.[7]

-

Cyclodextrin Inclusion Complexes: Complexing Piroxicam with β-cyclodextrin can improve its gastrointestinal tolerability and lead to a more rapid onset of action due to enhanced absorption.[4][11]

-

Nanocarrier-based Delivery: Formulations like nano-niosomal emulgels for transdermal delivery and self-nanoemulsifying drug delivery systems (SNEDDS) for oral administration are being developed to improve bioavailability and therapeutic efficacy.[12][13]

Conclusion

The development of prodrugs represents a highly effective strategy to overcome the significant gastrointestinal limitations of Piroxicam. By temporarily masking the enolic hydroxyl group, both mutual prodrugs and ester prodrugs have demonstrated a substantial reduction in ulcerogenicity while often enhancing anti-inflammatory activity. The data strongly supports the continued exploration of these and other novel delivery systems to improve the therapeutic index of this potent anti-inflammatory agent. Future research should focus on comprehensive pharmacokinetic profiling and long-term safety assessments of these promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology, clinical efficacy, and adverse effects of piroxicam, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piroxicam-β-cyclodextrin: a GI safer piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanoemulsifying drug delivery system to improve the bioavailability of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ampiroxicam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam, a well-established anti-inflammatory agent.[1] This design allows for effective therapeutic action while potentially mitigating some of the gastrointestinal side effects associated with the parent drug. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway from readily available starting materials, and detailed experimental protocols for key transformations. Quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT script-generated diagram.

Chemical Structure of this compound

This compound, systematically named ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate, is a complex molecule featuring a benzothiazine core structure.[2] The key structural feature that distinguishes this compound from its active metabolite, Piroxicam, is the presence of a 1-[(ethoxycarbonyl)oxy]ethyl ether linkage at the 4-hydroxyl position of the benzothiazine ring. This modification renders the molecule inactive until it is metabolized in the body to release Piroxicam.[3]

Chemical Formula: C₂₀H₂₁N₃O₇S[4]

Molecular Weight: 447.46 g/mol [4]

Canonical SMILES: CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3[2]

InChI Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N[2]

Image of the Chemical Structure:

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the core 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Piroxicam) scaffold, followed by the strategic addition of the prodrug moiety. The overall synthesis can be conceptually divided into two main stages: the synthesis of Piroxicam and the subsequent conversion to this compound.

Stage 1: Synthesis of Piroxicam

The synthesis of Piroxicam typically starts from saccharin, a readily available and inexpensive starting material. The key steps involve the formation of a benzothiazine ring system, followed by functionalization to introduce the necessary carboxamide and pyridyl groups.

Stage 2: Synthesis of this compound from Piroxicam

The final step in the synthesis of this compound involves the etherification of the enolic hydroxyl group of Piroxicam. This is achieved by reacting Piroxicam with a suitable electrophile, namely ethyl 1-chloroethyl carbonate. This reaction introduces the 1-[(ethoxycarbonyl)oxy]ethyl group, thus forming the prodrug.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product, this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Piroxicam | C₁₅H₁₃N₃O₄S | 331.35 | 198-200 | Soluble in DMSO, slightly soluble in ethanol (B145695). |

| Ethyl 1-chloroethyl carbonate | C₅H₉ClO₃ | 152.57 | - | Soluble in common organic solvents. |

| This compound | C₂₀H₂₁N₃O₇S | 447.46 | 159-161 | Soluble in alcohol, insoluble in acetone.[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| Mass Spectrometry (MS) | m/z: 447.11 (M⁺)[6] |

| Infrared (IR) Spectroscopy (predicted) | ν (cm⁻¹): ~3340 (N-H stretch), ~1750 (C=O, carbonate), ~1680 (C=O, amide), ~1350 & ~1150 (SO₂) |

| ¹H NMR Spectroscopy (predicted, CDCl₃) | δ (ppm): ~1.3 (t, 3H, OCH₂CH₃), ~1.6 (d, 3H, OCH(CH₃)O), ~3.4 (s, 3H, N-CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~6.0 (q, 1H, OCH(CH₃)O), ~7.0-8.5 (m, 8H, Ar-H) |

| ¹³C NMR Spectroscopy (predicted, CDCl₃) | δ (ppm): ~15 (OCH₂CH₃), ~20 (OCH(CH₃)O), ~35 (N-CH₃), ~65 (OCH₂CH₃), ~100 (OCH(CH₃)O), ~115-155 (Ar-C), ~160 (C=O, amide), ~155 (C=O, carbonate) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of Piroxicam from Saccharin (Illustrative Pathway)

This is a generalized procedure based on common synthetic routes. Specific conditions may vary.

-

N-Alkylation of Saccharin: Saccharin is reacted with an alkylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., acetone) to yield N-methylsaccharin.

-

Ring Opening and Rearrangement: N-methylsaccharin is treated with a strong base, such as sodium ethoxide in ethanol. This induces a rearrangement to form the sodium salt of methyl 2-(methylsulfamoyl)benzoate.

-

Cyclization: The resulting ester is cyclized under acidic conditions to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.

-

Amidation: The methyl ester is then reacted with 2-aminopyridine (B139424) in a high-boiling solvent such as xylene, typically with azeotropic removal of methanol, to afford Piroxicam. The product is then purified by recrystallization.

Synthesis of Ethyl 1-chloroethyl carbonate

-

To a solution of ethanol (1.0 eq) and pyridine (B92270) (1.1 eq) in dichloromethane, cooled to 0 °C, is added 1-chloroethyl chloroformate (1.0 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 1-chloroethyl carbonate as an oil.

Synthesis of this compound from Piroxicam

-

Piroxicam (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

A non-nucleophilic base, such as potassium carbonate or triethylamine (B128534) (1.2 eq), is added to the solution.

-

Ethyl 1-chloroethyl carbonate (1.1 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound from Piroxicam.

Caption: Synthesis of this compound from Piroxicam.

References

Early Discovery and Development of Ampiroxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug of Piroxicam (B610120). This design strategy aimed to mitigate the gastrointestinal side effects associated with Piroxicam while retaining its potent anti-inflammatory and analgesic properties. This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in understanding the foundational science behind this compound.

Introduction

This compound emerged from the need for safer NSAIDs with an improved therapeutic index. Piroxicam, a widely used NSAID, is effective in treating pain and inflammation but is associated with a risk of gastrointestinal complications.[1] The development of this compound as a prodrug was a strategic approach to reduce local irritation in the gastrointestinal tract.[2] this compound itself is inactive and is converted to the active moiety, Piroxicam, in the body.[2][3] This guide delves into the crucial early-stage research that characterized this compound's potential as a therapeutic agent.

Synthesis of this compound

A plausible synthetic route, based on general principles of medicinal chemistry for prodrug synthesis, is outlined below.

Mechanism of Action

This compound exerts its therapeutic effects through its active metabolite, Piroxicam.[3] Piroxicam is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with the gastrointestinal side effects of NSAIDs.[6]

Signaling Pathway

The mechanism of action involves the blockade of the prostaglandin (B15479496) synthesis pathway.

Cyclooxygenase Inhibition

The inhibitory activity of Piroxicam against COX-1 and COX-2 has been quantified in various studies. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 47 | [7] |

| COX-2 | 25 | [7] |

| COX-1 | 3.57 | [2] |

| COX-2 | 4.4 | [2] |

Note: IC50 values can vary depending on the assay conditions.

Preclinical Pharmacology

The preclinical development of this compound focused on evaluating its anti-inflammatory, analgesic, and gastrointestinal safety profiles in animal models.

Anti-inflammatory and Analgesic Activity

The efficacy of this compound was assessed in established rat models of inflammation and pain.

Table 1: Anti-inflammatory and Analgesic Efficacy of this compound in Rats

| Model | Parameter | This compound ED50 (mg/kg, p.o.) | Piroxicam ED50 (mg/kg, p.o.) | Reference |

| Carrageenan-induced Paw Edema (single dose) | Inhibition of Edema | ~30 | ~3.3 | [3] |

| Carragean-induced Paw Edema (multiple doses) | Inhibition of Edema | ~10 | ~2.8 | [3] |

| Adjuvant-induced Arthritis | Inhibition of Paw Swelling | Similar to Piroxicam | - | [3] |

| Phenylbenzoquinone-induced Writhing | Inhibition of Writhing | ~3 | ~1 | [3] |

Experimental Protocols:

-

Carrageenan-induced Paw Edema: Inflammation is induced by injecting carrageenan into the subplantar tissue of the rat hind paw. Paw volume is measured before and after treatment with the test compound to determine the percentage of edema inhibition.

-

Adjuvant-induced Arthritis: Arthritis is induced by injecting Freund's complete adjuvant into the tail vein of rats. Paw volume is measured periodically to assess the anti-arthritic effect of the test compounds.

-

Phenylbenzoquinone-induced Writhing: Pain is induced by intraperitoneal injection of phenylbenzoquinone. The number of abdominal constrictions (writhes) is counted over a specific period after administration of the test compound to determine the analgesic effect.

Gastrointestinal Safety

A key objective in the development of this compound was to improve upon the gastrointestinal safety profile of Piroxicam. Preclinical studies in rats have shown that this compound has a lower propensity for ulcer-related complications.[8]

Experimental Protocol: NSAID-induced Ulcer Model in Rats

A common method to assess the ulcerogenic potential of NSAIDs involves the following steps:

-

Fasting of rats for a specified period (e.g., 24 hours) with free access to water.

-

Oral administration of the test compound (this compound or Piroxicam) at various doses.

-

A control group receives the vehicle.

-

After a set time (e.g., 6 hours), the animals are sacrificed, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and examined for the presence and severity of ulcers.

-

The ulcer index is calculated based on the number and severity of the lesions.

While the Carty et al. (1993) study mentions a reduced ulcerogenic potential for this compound, specific quantitative data such as the ulcer index was not provided in the abstract.[3] However, the prodrug design is intended to minimize direct contact of the acidic NSAID with the gastric mucosa, thereby reducing local irritation.[5]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in several animal species to understand the absorption and conversion of this compound to Piroxicam.

Table 2: Bioavailability of Piroxicam after Oral Administration of this compound in Different Species

| Species | Bioavailability of Piroxicam (%) | Reference |

| Rat | 90 | [3] |

| Dog | 70 | [3] |

| Monkey | 50 | [3] |

| Man | ~100 | [3] |

Experimental Protocol: Pharmacokinetic Analysis

-

Administration of a single oral dose of this compound to the test animals.

-

Collection of blood samples at various time points post-dosing.

-

Separation of plasma and analysis of Piroxicam concentrations using a validated analytical method (e.g., HPLC).

-

Calculation of pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the extent of absorption and conversion.

Early Clinical Development: Phase I Studies

A Phase I clinical trial was conducted to evaluate the pharmacokinetics and tolerability of this compound in healthy human volunteers.

Study Design:

-

Participants: Healthy volunteers.

-

Administration: Single and multiple oral doses of this compound.

-

Measurements: Plasma concentrations of Piroxicam were measured over time using ultra-performance liquid chromatography (UPLC).

Pharmacokinetic Parameters of Piroxicam after this compound Administration in Healthy Volunteers

| Dose Group | Cmax (µg/mL) | Tmax (h) | AUC0-216 (µg·h/mL) | t1/2 (h) | Reference |

| Low Dose | Data not provided | Data not provided | Data not provided | Data not provided | |

| Medium Dose | Data not provided | Data not provided | Data not provided | Data not provided | |

| High Dose | Data not provided | Data not provided | Data not provided | Data not provided |

Note: While the study abstract confirms a dose-dependent increase in pharmacokinetic parameters, specific values for each dose group were not available in the provided search results.

The study concluded that this compound was well-tolerated and affirmed its safety and efficacy across different dosing regimens. The conversion to Piroxicam was found to be complete during the absorption process, with no detectable systemic exposure to the parent this compound.

Conclusion

The early discovery and development of this compound demonstrate a successful application of the prodrug strategy to enhance the therapeutic profile of an established NSAID. Preclinical studies confirmed that this compound is effectively converted to Piroxicam in vivo, exerting potent anti-inflammatory and analgesic effects. Importantly, the prodrug design appeared to offer an improved gastrointestinal safety profile. Early clinical data in healthy volunteers supported its tolerability and established its pharmacokinetic profile in humans. This foundational research provided a strong rationale for the further clinical investigation of this compound as a potentially safer alternative for the management of pain and inflammation.

References

- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. actascientific.com [actascientific.com]

- 5. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, an anti-inflammatory agent which is a prodrug of piroxicam [ouci.dntb.gov.ua]

- 7. Enhancement of solubility, dissolution release profile and reduction in ulcerogenicity of piroxicam by inclusion complex with skimmed milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

Ampiroxicam vs. Piroxicam: A Foundational Comparative Analysis for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the foundational differences between ampiroxicam and its active metabolite, piroxicam (B610120), two non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class. This compound, a prodrug, is designed to be rapidly and completely converted to piroxicam in vivo. This distinction in their chemical nature leads to significant differences in their pharmacological profiles, particularly concerning their mechanism of action, pharmacokinetics, and gastrointestinal safety. This guide delves into the core chemical, pharmacodynamic, and pharmacokinetic distinctions, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Chemical and Structural Differences

The fundamental difference between this compound and piroxicam lies in their chemical structures. Piroxicam is an enolic acid, while this compound is an ester prodrug of piroxicam.[1] This structural modification is the cornerstone of their differing pharmacological profiles.

Table 1: Chemical and Structural Properties

| Property | This compound | Piroxicam |

| IUPAC Name | ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Molecular Formula | C₂₀H₂₁N₃O₇S | C₁₅H₁₃N₃O₄S |

| Molecular Weight | 447.5 g/mol | 331.35 g/mol |

| Chemical Class | Benzothiazine, Etabonate ester | Benzothiazine, Oxicam |

| Nature | Prodrug | Active Drug |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for piroxicam is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. In contrast, this compound is pharmacologically inactive in its native form and does not exhibit significant COX inhibitory activity in vitro.[1] Its therapeutic effects are solely attributable to its in vivo conversion to piroxicam.

Cyclooxygenase (COX) Inhibition

Piroxicam's non-selective inhibition of both COX isoforms is a critical factor in its efficacy and side-effect profile. While COX-2 inhibition is primarily responsible for its anti-inflammatory and analgesic effects, the simultaneous inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to adverse events such as gastric ulceration and bleeding.[3]

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |

| This compound | No detectable activity | No detectable activity | Not Applicable |

| Piroxicam | 0.76[4] | 8.99[4] | ~11.8[4] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway of COX Inhibition

The following diagram illustrates the signaling pathway affected by piroxicam.

Caption: Piroxicam's inhibition of COX-1 and COX-2.

Pharmacokinetics: The Prodrug Advantage

The pharmacokinetic profiles of this compound and piroxicam are markedly different, primarily due to this compound's nature as a prodrug. Following oral administration, this compound is completely and rapidly hydrolyzed to piroxicam during absorption, with no detectable levels of the parent compound found in systemic circulation.[5] This conversion process influences the rate of appearance and peak concentration of piroxicam in the plasma.

In Vivo Conversion of this compound

The conversion of this compound to piroxicam is a critical step that dictates its therapeutic action. This hydrolysis is believed to be mediated by esterases in the gastrointestinal tract and/or during first-pass metabolism.

Caption: In vivo conversion of this compound to piroxicam.

Comparative Pharmacokinetic Parameters

While this compound administration leads to complete conversion to piroxicam, the pharmacokinetic profile of the resulting piroxicam can differ slightly from that observed after direct administration of piroxicam.

Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | This compound Administration | Piroxicam Administration |

| Bioavailability of Piroxicam | ~100%[1] | Not Applicable (Reference) |

| Tₘₐₓ (Time to Peak Concentration) | Slightly longer[5] | ~3-5 hours |

| Cₘₐₓ (Peak Plasma Concentration) | Slightly lower[5] | Dose-dependent |

| t₁/₂ (Elimination Half-life of Piroxicam) | ~50 hours | ~50 hours |

| AUC (Area Under the Curve) | Equivalent to piroxicam | Dose-dependent |

Experimental Protocols

In Vitro COX Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is reconstituted with heme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Incubation: In a 96-well microplate, the reaction buffer, enzyme, and varying concentrations of the test compound (e.g., piroxicam) or vehicle control are added. The plate is incubated for a specified period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Arachidonic acid is added to each well to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a short duration (e.g., 2 minutes at 37°C) by adding a quenching solution.

-

Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is measured using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Caption: Workflow for in vitro COX inhibition assay.

Rat Paw Edema Model of Acute Inflammation

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Compound Administration: Test compounds (this compound or piroxicam) or vehicle are administered orally at various doses.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined.

Gastrointestinal Safety Profile

A significant rationale for the development of this compound was to potentially improve the gastrointestinal (GI) safety profile of piroxicam. The prodrug design aims to bypass direct contact of the active, acidic NSAID with the gastric mucosa, thereby reducing local irritation. While systemic COX-1 inhibition by the absorbed piroxicam still poses a risk, the prodrug approach may mitigate some of the initial topical damage.

Preclinical Evidence

Studies in rats have been conducted to compare the ulcerogenic potential of this compound and piroxicam. These studies typically involve oral administration of the drugs to fasted rats, followed by examination of the gastric mucosa for lesions.

Table 4: Comparative Gastrointestinal Ulcerogenicity in Rats

| Compound | Dose | Observation |

| This compound | Equimolar to piroxicam | Reduced incidence and severity of gastric lesions compared to piroxicam. |

| Piroxicam | Therapeutic doses | Dose-dependent induction of gastric erosions and ulcers.[6] |

Conclusion

The foundational difference between this compound and piroxicam is the former's identity as a prodrug. This chemical modification renders this compound inactive in vitro but allows for its efficient conversion to the active anti-inflammatory agent, piroxicam, in vivo. This distinction has important implications for drug development, offering a potential strategy to modulate the pharmacokinetic profile and improve the gastrointestinal tolerability of the parent compound. For researchers and drug development professionals, understanding these core differences is essential for the rational design and evaluation of new NSAID therapies. The data and methodologies presented in this guide provide a solid foundation for further investigation and development in this area.

References

- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]

- 5. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mucosal damage induced by preferential COX-1 and COX-2 inhibitors: role of prostaglandins and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Ampiroxicam: An In-depth Technical Guide to the Theoretical Binding Affinity of its Active Metabolite, Piroxicam, to COX Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam. Following administration, this compound is metabolized in the body to its active form, Piroxicam, which is responsible for the therapeutic effects. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Understanding the binding affinity of Piroxicam to these enzyme isoforms is crucial for elucidating its mechanism of action and informing the development of more selective and effective anti-inflammatory agents. This technical guide provides a comprehensive overview of the theoretical and experimental binding affinity of Piroxicam to COX-1 and COX-2, supported by detailed methodologies and visual representations of the underlying molecular processes.

Theoretical Binding Affinity of Piroxicam to COX Enzymes

Molecular docking studies have been instrumental in predicting the binding modes and estimating the binding affinities of Piroxicam to the active sites of COX-1 and COX-2. These computational analyses provide valuable insights into the molecular interactions that govern the inhibitory activity of Piroxicam.

Summary of Theoretical Binding Data

| Ligand | Target Enzyme | Docking Software/Method | Predicted Binding Affinity (kcal/mol) | Reference PDB ID |

| Piroxicam | COX-1 | Schrödinger Glide | -49.35 | 1PGE |

| Piroxicam | COX-2 | FlexX | Not explicitly stated in kcal/mol, but noted to have high affinity | 1CX2, 5IKT |

Experimental Binding Affinity of Piroxicam to COX Enzymes

In vitro enzymatic assays are essential for quantifying the inhibitory potency of Piroxicam against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the drug required to inhibit 50% of the enzyme's activity.

Summary of Experimental IC50 Data

| Ligand | Target Enzyme | Assay System | IC50 (µM) |

| Piroxicam | COX-1 | Human Peripheral Monocytes | 47 |

| Piroxicam | COX-2 | Human Peripheral Monocytes | 25 |

| Piroxicam | COX-1 | Not Specified | 0.76 |

| Piroxicam | COX-2 | Not Specified | 8.99 |

Detailed Methodologies

Molecular Docking Protocol

A representative molecular docking workflow for studying the interaction of Piroxicam with COX enzymes is detailed below.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structures of human COX-1 (PDB ID: 1PGE) and COX-2 (PDB ID: 5IKT or 1CX2) are retrieved from the Protein Data Bank.

-

The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS-AA).

-

The 3D structure of Piroxicam is obtained from a chemical database like PubChem and is prepared by assigning correct bond orders, adding hydrogen atoms, and optimizing its geometry using a computational chemistry software.

-

-

Grid Generation:

-

A grid box is defined around the active site of each COX enzyme. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket where the natural substrate, arachidonic acid, binds. For COX-1 (1PGE), a typical grid might be centered on the active site with dimensions of 60x60x60 Å.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina, Schrödinger Glide, or FlexX.

-

The docking algorithm explores various conformations and orientations of Piroxicam within the defined grid box of the COX active site.

-

The interactions between Piroxicam and the amino acid residues of the active site are evaluated using a scoring function, which estimates the binding affinity in terms of kcal/mol.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the most favorable binding poses of Piroxicam.

-

The predicted binding affinities for COX-1 and COX-2 are compared to assess the theoretical selectivity of Piroxicam.

-

The molecular interactions, such as hydrogen bonds and hydrophobic interactions, between Piroxicam and the key amino acid residues in the active site are visualized and analyzed.

-

In Vitro COX Inhibition Assay Protocol (Fluorometric)

This protocol outlines a common method for determining the IC50 values of Piroxicam for COX-1 and COX-2.

-

Reagent Preparation:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

A stock solution of Piroxicam is prepared in a suitable solvent, such as DMSO.

-

A fluorometric probe, such as Amplex Red, is prepared according to the manufacturer's instructions.

-

The substrate, arachidonic acid, is prepared in an appropriate buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

A reaction mixture containing the COX enzyme, the fluorometric probe, and a heme cofactor in an assay buffer is prepared.

-

Serial dilutions of Piroxicam are added to the wells. Control wells without the inhibitor are also included.

-

The plate is incubated at room temperature to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by adding arachidonic acid to all wells.

-

The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

-

The percentage of inhibition for each concentration of Piroxicam is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Piroxicam concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Piroxicam.

Caption: A generalized workflow for molecular docking studies of Piroxicam with COX enzymes.

An In-depth Technical Guide on the Solubility and Stability Studies of Ampiroxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam (B610120).[1][2] Following oral administration, this compound is completely converted into its active metabolite, Piroxicam, which then exerts its therapeutic effects.[1][3] This conversion is a critical aspect of its design, aiming to reduce the gastrointestinal side effects associated with direct administration of Piroxicam.[4] this compound's mechanism of action, through its conversion to Piroxicam, involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain. This guide provides a comprehensive overview of the available solubility and stability data for this compound and outlines detailed experimental protocols for its thorough investigation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C20H21N3O7S | [5] |

| Molecular Weight | 447.46 g/mol | [6] |

| Appearance | White Crystalline Powder, Almost Odorless | [6] |

| Melting Point | 159-161°C | [6] |

| IUPAC Name | ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate | [5] |

Solubility Profile

Table 2.1: Reported Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | 90 mg/mL | [8] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [7] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |

| Alcohol | Soluble | [6] |

| Acetone | Insoluble | [6] |

| Water | Insoluble | [9] |

Experimental Protocol for Equilibrium Solubility Determination

To establish a comprehensive pH-solubility profile, the following equilibrium solubility (shake-flask) method is recommended.

Objective: To determine the concentration of this compound in a saturated solution at various pH values at a constant temperature.

Materials:

-

This compound powder

-

Phosphate, acetate, and borate (B1201080) buffer solutions (pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)

-

Scintillation vials

-

Constant temperature shaker

-

Centrifuge

-

Validated HPLC-UV or UPLC-UV analytical method for this compound

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of this compound powder to separate vials, each containing a buffer solution of a specific pH.

-

Seal the vials and place them in a constant temperature shaker set at 25°C ± 0.5°C (or 37°C ± 0.5°C for biorelevant conditions).

-

Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Filter the aliquots using a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered samples with the mobile phase of the analytical method to an appropriate concentration.

-

Analyze the samples using a validated HPLC-UV or UPLC-UV method to determine the concentration of this compound.

-

Perform each experiment in triplicate for each pH value.

Stability Profile

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a drug substance. For this compound, forced degradation studies are necessary to identify potential degradation products and establish a stability-indicating analytical method.

Table 3.1: Reported Stability of this compound

| Condition | Observation | Reference |

| Storage at -20°C | Stable for ≥ 4 years | [7] |

| Storage (unspecified proper conditions) | Shelf life > 2 years | [9] |

| This compound Tablets | Shelf life of 2 years | [10] |

| UVA Irradiation | Concentration is easily reduced with increasing UVA doses | [8] |

| Acidic Conditions | Designed to be stable | [4] |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC or UPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a specified period, taking samples at different time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Keep the solution at room temperature or heat it, taking samples at intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature, protected from light, and collect samples at different time points.

-

Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., at 60°C, 80°C) for a defined period. Also, subject a solution of this compound to thermal stress.

-

Photostability: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the intact this compound from all degradation products.

This compound to Piroxicam Conversion and Mechanism of Action

This compound is designed as a prodrug to improve the gastrointestinal safety profile of Piroxicam. After oral administration, it undergoes hydrolysis to release the active drug, Piroxicam. Piroxicam then inhibits the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Conclusion

This technical guide provides a summary of the currently available solubility and stability data for this compound. While there is a need for more comprehensive quantitative data, particularly regarding its pH-solubility profile and degradation pathways, the provided experimental protocols offer a robust framework for researchers and drug development professionals to conduct these essential studies. The information on its active metabolite, Piroxicam, can serve as a valuable reference for designing and interpreting these experiments. Further investigation into the solid-state characterization and stability of this compound would also be beneficial for the development of stable and effective pharmaceutical formulations.

References

- 1. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

Ampiroxicam Pharmacophore Modeling and Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for Piroxicam (B610120).[1] Its therapeutic efficacy is rooted in the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the COX-2 isoform.[2][3] This selective inhibition is a key design feature aimed at mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] This technical guide delves into the pharmacophore modeling of this compound, providing a comprehensive analysis of its structural features essential for biological activity. The document outlines detailed experimental protocols for ligand-based pharmacophore modeling, presents quantitative data on enzyme inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Prodrug Strategy and Mechanism of Action

This compound is pharmacologically inactive in its administered form and does not inhibit prostaglandin (B15479496) synthesis in vitro.[4] Its anti-inflammatory and analgesic effects are exerted after its metabolic conversion to the active moiety, Piroxicam.[5] This prodrug approach is a strategic pharmaceutical design to enhance gastrointestinal tolerability.[5]

The primary mechanism of action for Piroxicam, and by extension this compound, is the inhibition of the COX enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2] this compound, through its active metabolite Piroxicam, exhibits a selective inhibition of COX-2 over COX-1, which is believed to contribute to its improved gastrointestinal safety profile.[3]

Quantitative Analysis of COX Inhibition

The inhibitory activity of Piroxicam, the active metabolite of this compound, against COX-1 and COX-2 has been quantified in various studies. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are a key metric for assessing potency and selectivity.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |

| Piroxicam | COX-1 | 47 | 1.88 |

| Piroxicam | COX-2 | 25 |

Note: Data presented is a compilation from various sources and should be interpreted in the context of the specific experimental conditions of each study.

Pharmacophore Modeling of this compound (via Piroxicam)

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. As this compound is a prodrug, its pharmacophore is defined by the features of its active form, Piroxicam, that are crucial for binding to the active site of the COX-2 enzyme.

Based on the known structure-activity relationships of Piroxicam and other COX-2 inhibitors, a putative pharmacophore model for Piroxicam would include the following key features:

-

One Hydrogen Bond Donor (HBD): The enolic hydroxyl group of the benzothiazine ring is a critical hydrogen bond donor.

-

Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide side chain and one of the sulfonyl oxygens act as hydrogen bond acceptors.

-

One Aromatic Ring (AR): The benzothiazine ring system provides a key aromatic feature for hydrophobic interactions within the active site.

-

One Hydrophobic Feature (HY): The N-methyl group on the benzothiazine ring contributes to hydrophobic interactions.

Caption: Putative pharmacophore model for Piroxicam, the active form of this compound.

Experimental Protocols

Ligand-Based Pharmacophore Modeling Workflow

The following protocol outlines a typical workflow for generating a ligand-based pharmacophore model, which is applicable to Piroxicam and other NSAIDs. This process is generally performed using computational chemistry software such as Discovery Studio or LigandScout.

Caption: Workflow for ligand-based pharmacophore model generation.

Methodology:

-

Dataset Preparation: A dataset of known COX-2 inhibitors with a range of activities (highly active, moderately active, and inactive) is compiled. The 3D structures of these molecules are generated and optimized.

-

Conformational Analysis: For each molecule in the dataset, a diverse set of low-energy conformations is generated to account for molecular flexibility.

-

Feature Mapping: The pharmacophoric features (HBDs, HBAs, ARs, HYs, etc.) for all conformations of each molecule are identified.

-

Pharmacophore Model Generation: The conformations of the active molecules are aligned and superimposed to identify common pharmacophoric features. This process generates a series of pharmacophore hypotheses.

-

Model Validation: The generated pharmacophore models are validated to assess their ability to distinguish between active and inactive compounds. This is typically done using a test set of known molecules and a decoy set of random molecules.

-

Final Model Selection: The pharmacophore model with the best statistical significance and predictive ability is selected as the final model.

Signaling Pathway

This compound, through its conversion to Piroxicam, inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory cascade.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Conclusion

The pharmacophore of this compound, as represented by its active metabolite Piroxicam, is characterized by a specific three-dimensional arrangement of hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic features. This structural framework is essential for its selective inhibition of the COX-2 enzyme, which underpins its anti-inflammatory and analgesic properties. The prodrug strategy employed in the design of this compound effectively leverages this pharmacophore while aiming to enhance its gastrointestinal safety profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and analysis of novel anti-inflammatory agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]

initial screening of Ampiroxicam for anti-inflammatory properties

An In-depth Technical Guide: Initial Screening of Ampiroxicam for Anti-Inflammatory Properties

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical screening of this compound, a non-steroidal anti-inflammatory drug (NSAID), for its anti-inflammatory properties. The document details its mechanism of action as a prodrug, outlines key experimental protocols for its evaluation, presents quantitative data from initial studies, and visualizes critical pathways and workflows.

Introduction and Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, developed as a prodrug of Piroxicam (B610120).[1][2] A prodrug strategy is often employed to improve a drug's pharmacokinetic profile or reduce side effects. In the case of this compound, it was designed to be inactive itself and to convert into the active anti-inflammatory agent, Piroxicam, after oral administration.[3][4]

Pharmacokinetic studies in humans have shown that this compound is rapidly and completely converted to Piroxicam during the absorption process, with no detectable levels of the parent compound found in systemic circulation.[3][4][5] The anti-inflammatory, analgesic, and antipyretic effects of this compound are therefore entirely attributable to its active metabolite, Piroxicam.[1][6]

The primary mechanism of action for Piroxicam is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key lipid mediators of inflammation, pain, and fever.[6][7][9] By blocking this pathway, Piroxicam reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects.[6] this compound itself demonstrates no detectable inhibitory activity on prostaglandin (B15479496) synthesis in in vitro assays.[5][10]

In Vitro Screening: COX Enzyme Inhibition

The initial in vitro screening of this compound focuses on confirming its lack of direct activity and quantifying the inhibitory potential of its active metabolite, Piroxicam, against COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

The objective of this assay is to determine the concentration of a compound required to inhibit 50% of the COX enzyme activity (IC50).

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (Piroxicam) or vehicle control in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.

-

Measurement: The reaction is allowed to proceed for a specified time before being terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).[11]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.[11]

Data Presentation: Piroxicam COX Inhibition

Studies have shown that this compound itself has no detectable in vitro activity against prostaglandin synthesis.[5] The inhibitory activity resides solely with its metabolite, Piroxicam. There is variability in the reported IC50 values for Piroxicam across different studies and assay conditions.

| Active Compound | Target Enzyme | Reported IC50 (µM) | Selectivity (COX-2/COX-1) | Source |

| Piroxicam | COX-1 | 0.76 | 11.8 | [12] |

| COX-2 | 8.99 | [12] | ||

| Piroxicam | COX-1 | 1.57 | 1.08 | [13] |

| COX-2 | 1.69 | [13] | ||

| Piroxicam | COX-2 | 4.4 | - | [11] |

Note: The conflicting data highlights the influence of different experimental systems (e.g., purified enzymes vs. cell-based assays) on results.[11][12][13] One study also reported a very high COX-2/COX-1 IC50 ratio of approximately 600, indicating strong selectivity for COX-1.[14]

In Vivo Screening: Anti-Inflammatory and Analgesic Models

In vivo models are essential to confirm that the prodrug this compound is converted to its active form and elicits an anti-inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is the most common model for screening acute anti-inflammatory activity.[15][16]

-

Animal Model: Typically, Sprague-Dawley or Wistar rats are used.[17]

-

Acclimatization & Baseline: Animals are acclimatized, and the baseline volume of their hind paw is measured using a plethysmometer.[17]

-